4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione
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Overview
Description
4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an isoxazole ring, a piperidine ring, and a morpholine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
These compounds interact with their targets, leading to changes that result in their respective biological activities .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have shown a range of effects, such as antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of 4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cycloaddition reaction involving a nitrile oxide and an alkyne.
Attachment of the pyridine ring: This step typically involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the isoxazole core.
Formation of the piperidine ring: This can be synthesized through a reductive amination reaction involving a ketone and an amine.
Attachment of the morpholine ring: This step involves a nucleophilic substitution reaction where the morpholine ring is introduced to the piperidine core.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.
Scientific Research Applications
4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders and cancer.
Pharmacology: It can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar compounds to 4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione include other heterocyclic compounds with similar functional groups, such as:
Pyridine derivatives: Compounds containing a pyridine ring, which are known for their biological activity and use in drug development.
Isoxazole derivatives: Compounds with an isoxazole ring, which are also used in medicinal chemistry for their pharmacological properties.
Piperidine derivatives: Compounds featuring a piperidine ring, commonly found in many pharmaceuticals.
Morpholine derivatives: Compounds containing a morpholine ring, used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its combination of these functional groups, which provides a distinct set of chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
4-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c23-16-10-26-11-17(24)22(16)13-3-6-21(7-4-13)18(25)14-8-15(27-20-14)12-2-1-5-19-9-12/h1-2,5,8-9,13H,3-4,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVUDHXSDYVDKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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